molecular formula C8H8BF3O4 B14761573 (4-(Difluoromethoxy)-3-fluoro-5-methoxyphenyl)boronic acid

(4-(Difluoromethoxy)-3-fluoro-5-methoxyphenyl)boronic acid

Cat. No.: B14761573
M. Wt: 235.95 g/mol
InChI Key: CGIVMFNOGCTUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Difluoromethoxy)-3-fluoro-5-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H9BF2O4. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both difluoromethoxy and methoxy groups, along with a fluorine atom, makes this compound unique and valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethoxy)-3-fluoro-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethoxy)-3-fluoro-5-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

    Substitution: Strong nucleophiles like alkoxides or amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of (4-(Difluoromethoxy)-3-fluoro-5-methoxyphenol).

    Reduction: Formation of (4-(Difluoromethoxy)-3-fluoro-5-methoxyphenyl)borane.

    Substitution: Formation of various substituted aryl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-(Difluoromethoxy)-3-fluoro-5-methoxyphenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound can be used to study enzyme mechanisms and develop enzyme inhibitors.

Medicine

The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It can be used in the design of enzyme inhibitors and other therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable bonds with other molecules makes it valuable in material science.

Mechanism of Action

The mechanism of action of (4-(Difluoromethoxy)-3-fluoro-5-methoxyphenyl)boronic acid involves its interaction with biological targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes and other proteins. The compound’s fluorine atoms enhance its binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Trifluoromethoxy)phenyl)boronic acid
  • (4-(Methoxy)phenyl)boronic acid
  • (4-Fluorophenyl)boronic acid

Uniqueness

(4-(Difluoromethoxy)-3-fluoro-5-methoxyphenyl)boronic acid is unique due to the presence of both difluoromethoxy and methoxy groups, along with a fluorine atom. This combination of substituents enhances its reactivity and binding properties, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C8H8BF3O4

Molecular Weight

235.95 g/mol

IUPAC Name

[4-(difluoromethoxy)-3-fluoro-5-methoxyphenyl]boronic acid

InChI

InChI=1S/C8H8BF3O4/c1-15-6-3-4(9(13)14)2-5(10)7(6)16-8(11)12/h2-3,8,13-14H,1H3

InChI Key

CGIVMFNOGCTUFC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OC(F)F)OC)(O)O

Origin of Product

United States

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